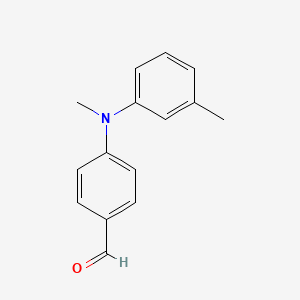
4-(Methyl(m-tolyl)amino)benzaldehyde
Übersicht
Beschreibung
4-(Methyl(m-tolyl)amino)benzaldehyde is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Methyl(m-tolyl)amino)benzaldehyde, also known by its chemical name and CAS number 1457823-08-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a benzaldehyde moiety with a methyl group and a m-tolyl amino group attached. Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities. Below are some key areas of investigation:
Antibacterial Activity
Studies have shown that compounds with similar structures can exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Case Study: A study conducted on related aldehyde derivatives reported that modifications in the substituents significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied widely, indicating the importance of structural variations in determining activity .
Antifungal Activity
The antifungal potential of benzaldehyde derivatives has been explored, particularly against Candida species.
- Research Findings: In vitro assays demonstrated that certain derivatives exhibited strong antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents. The presence of electron-donating groups was found to enhance activity .
Cytotoxicity
Cytotoxic studies have been performed to evaluate the potential of this compound as an anticancer agent.
- Findings: Preliminary cytotoxicity assays indicated that the compound could inhibit the growth of various cancer cell lines. The IC50 values suggest moderate to high cytotoxic effects, warranting further investigation into its mechanisms of action and therapeutic potential .
Data Tables
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within microbial cells or cancer cells. These interactions may lead to:
- Inhibition of Enzymatic Activity: Compounds like this may inhibit enzymes critical for cell wall synthesis or metabolic processes.
- Induction of Apoptosis: In cancer cells, the compound could trigger apoptotic pathways, leading to cell death.
Eigenschaften
IUPAC Name |
4-(N,3-dimethylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-15(10-12)16(2)14-8-6-13(11-17)7-9-14/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFGHKCHPNAPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















